4-Phenylpyridine-3-carbaldehyde

Description

Structural Classification and Chemical Significance

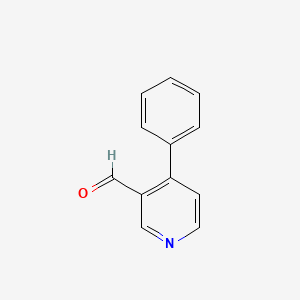

4-Phenylpyridine-3-carbaldehyde is a heterocyclic aromatic aldehyde. Its molecular architecture consists of a pyridine (B92270) ring substituted at the 4-position with a phenyl group and at the 3-position with a carbaldehyde (an aldehyde group, -CHO).

The chemical significance of this compound is derived from the interplay of its three key components:

The Pyridine Ring: As a heteroaromatic system, the nitrogen atom makes the ring electron-deficient, influencing its reactivity and its ability to coordinate with metal ions.

The Phenyl Group: Attached at the 4-position, this bulky, non-polar group influences the molecule's steric profile and can engage in electronic interactions with the pyridine ring.

The Carbaldehyde Group: This functional group, located at the 3-position, is a highly reactive site. It is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol, making it a versatile handle for chemical transformations.

The specific arrangement of these groups—the aldehyde at the 3-position and the phenyl group at the 4-position—creates a unique electronic and steric environment that dictates its reactivity and potential use in constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Calculated/Predicted) | 5-Methyl-4-phenylpyridine-3-carboxaldehyde (Experimental Data) nih.gov |

|---|---|---|

| Molecular Formula | C₁₂H₉NO | C₁₃H₁₁NO nih.gov |

| Molecular Weight | 183.21 g/mol | 197.23 g/mol nih.gov |

| IUPAC Name | This compound | 5-methyl-4-phenylpyridine-3-carbaldehyde nih.gov |

| CAS Number | Not available | 404338-67-6 nih.gov |

Note: Data for this compound is calculated as specific experimental data is not widely available. Data for the methylated analogue is provided for comparison.

Role as a Key Intermediate and Building Block in Organic Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis. Its utility stems from the reactivity of the aldehyde group, which provides a gateway to a wide array of chemical derivatives.

Synthetic Pathways to this compound: The synthesis of this compound can be approached through several established chemical transformations. One logical precursor is (4-phenylpyridin-3-yl)methanol , which can be oxidized to the desired aldehyde using standard oxidizing agents. nih.gov Another potential route is the formylation of 4-phenylpyridine (B135609). sigmaaldrich.com While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic systems, its application to the electron-deficient pyridine ring can be challenging. chemistrysteps.comorganic-chemistry.orgwikipedia.org However, modifications of this reaction are used to synthesize related heterocyclic aldehydes, such as pyrazole-4-carbaldehydes. researchgate.net

Applications in Synthesis: As a building block, the aldehyde functionality is a linchpin for various carbon-carbon and carbon-nitrogen bond-forming reactions. For instance:

Condensation Reactions: It can react with active methylene (B1212753) compounds or amines to form more complex structures, such as Schiff bases. The synthesis of novel quaternary ammonium (B1175870) aldimines has been demonstrated starting from the related pyridine-4-carboxaldehyde. researchgate.net

Oxidation and Reduction: The aldehyde can be easily oxidized to 4-phenylpyridine-3-carboxylic acid , a precursor for amides and esters, or reduced to (4-phenylpyridin-3-yl)methanol .

Multi-component Reactions: Heterocyclic aldehydes are frequently employed in one-pot, multi-component reactions to rapidly build molecular complexity. For example, 1,3-diphenylpyrazole-4-carboxaldehyde is used in three-component reactions to synthesize highly substituted pyridine derivatives. ekb.eg

This versatility makes this compound a strategic starting point for creating libraries of compounds for further investigation.

Overview of Academic Research Areas and Potential Applications

While direct applications of this compound are in the early stages of exploration, the known activities of related compounds suggest several promising areas of research.

Medicinal Chemistry: Pyridine and pyrazole-based aldehydes are key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netekb.eg Notably, derivatives of the closely related 4-phenylpyridine-3-carboxylic acid have been synthesized and investigated for their neurotropic properties, showing potential as anticonvulsant agents. researchgate.net The aldehyde provides a direct route to this carboxylic acid and other derivatives like amides and hydrazones, which are common pharmacophores.

Materials Science: The phenylpyridine scaffold is a well-known structural motif in materials science, particularly in the design of ligands for organic light-emitting diodes (OLEDs) and other photophysical applications. The aldehyde group offers a convenient point for modification, allowing for the tuning of electronic properties or for linking the core structure to polymers or surfaces.

Catalysis: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal centers. Functionalization via the aldehyde group allows for the synthesis of more elaborate ligand systems for use in homogeneous catalysis.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMONEBTVHBSEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523437 | |

| Record name | 4-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46268-56-8 | |

| Record name | 4-Phenylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 4 Phenylpyridine 3 Carbaldehyde

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde functional group in 4-phenylpyridine-3-carbaldehyde is susceptible to oxidation, a common transformation for aldehydes which converts them into carboxylic acids. This reactivity is a cornerstone for creating a variety of derivatives.

The oxidation of this compound directly leads to the formation of 4-phenylpyridine-3-carboxylic acid. This resulting carboxylic acid is a valuable intermediate in the synthesis of more complex molecules. researchgate.netogarev-online.ru For instance, 4-phenylpyridine-3-carboxylic acid can be further reacted to produce a range of derivatives, including esters and amides. nih.gov The synthesis of these derivatives is often pursued for various chemical and pharmaceutical research applications. researchgate.netogarev-online.ru

The oxidation of an aldehyde to a carboxylic acid typically proceeds through a well-understood mechanism. The process is initiated by the hydration of the aldehyde group to form a geminal diol. This hydrate (B1144303) intermediate is then oxidized, which involves the removal of a hydrogen atom from the carbon that was originally part of the aldehyde group. The specific pathway and the efficiency of the reaction can be influenced by the choice of oxidizing agent and the reaction conditions. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of aldehyde oxidation are applicable.

Reduction Reactions of the Carbaldehyde Moiety

The carbaldehyde group of this compound can be readily reduced to form either a primary alcohol or a primary amine, depending on the reagents and reaction conditions employed.

Reduction of this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields (4-phenylpyridin-3-yl)methanol. This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.

Furthermore, this compound can be converted into (4-phenylpyridin-3-yl)methanamine through a process called reductive amination. masterorganicchemistry.com This reaction first involves the formation of an imine by reacting the aldehyde with an amine source, such as ammonia. The intermediate imine is then reduced to the corresponding primary amine. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on Phenyl and Pyridine (B92270) Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.com In this compound, both the phenyl and pyridine rings can potentially undergo substitution, but their reactivity is significantly different.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.org This is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. wikipedia.orgrsc.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing its deactivating effect. wikipedia.orgrsc.org

Given the deactivated nature of the pyridine ring, electrophilic substitution is more likely to occur on the phenyl ring. The pyridine ring, attached to the phenyl ring, acts as an electron-withdrawing group. Electron-withdrawing substituents on a benzene ring are known as meta-directors for electrophilic aromatic substitution. researchgate.net

Therefore, in a reaction such as nitration (using a mixture of nitric acid and sulfuric acid), the incoming nitro group (NO₂⁺) would be directed to the positions meta to the carbon atom attached to the pyridine ring. This regioselectivity arises because the carbocation intermediate formed during the attack at the meta position is less destabilized than the intermediates formed from ortho or para attack.

Reactivity and Positional Selectivity on the Pyridine Ring (e.g., Sulfonation)

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is generally less reactive towards electrophilic substitution than benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring, making reactions like sulfonation require more forcing conditions. In the case of this compound, the presence of the phenyl group at the 4-position and the carbaldehyde group at the 3-position further influences the regioselectivity of such reactions.

While specific studies on the sulfonation of this compound are not extensively detailed in the provided search results, general principles of electrophilic substitution on substituted pyridines can be applied. The Frost group has conducted research on the meta C(sp2)−H sulfonation of arenes catalyzed by ruthenium, which could be relevant to functionalizing the phenyl ring. acs.org However, for the pyridine ring itself, electrophilic attack is anticipated to occur at positions less deactivated by the electron-withdrawing groups.

Influence of Electronic Effects on Substitution Patterns

The electronic landscape of this compound is a key determinant of its reactivity. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect and a weaker resonance effect, deactivating the ring towards electrophilic attack, particularly at the ortho and para positions relative to the nitrogen. Conversely, it activates the ring for nucleophilic substitution, especially at the 2- and 4-positions. youtube.com

Nucleophilic Addition and Condensation Reactions

The aldehyde functional group is highly susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com This reactivity is a cornerstone of the transformative chemistry of this compound, enabling the synthesis of a wide array of derivatives.

Formation of Schiff Bases and Imines

A prominent reaction of this compound is its condensation with primary amines to form Schiff bases or imines. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org The formation of these iminopyridine compounds is significant as they can serve as versatile ligands in coordination chemistry. wikipedia.org For instance, Schiff bases derived from pyridine-4-carbaldehyde have been synthesized and studied for their potential biological activities. iaea.orgresearchgate.net The general reaction involves mixing equimolar amounts of the aldehyde and a primary amine, often with heating or reflux in a suitable solvent like ethanol (B145695). jocpr.comoncologyradiotherapy.com

Table 1: Examples of Schiff Base Formation with Pyridine Aldehydes

| Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|

| Pyridine-4-carbaldehyde | 3-Aminopyridine | Schiff Base | jocpr.com |

| Pyridine-4-carbaldehyde | Various Aminobenzoic acids, Phenylenediamines, etc. | Schiff Bases | iaea.orgresearchgate.net |

Intramolecular and Intermolecular Cyclization Processes

The reactivity of the aldehyde group, in concert with the pyridine and phenyl moieties, allows this compound to participate in various cyclization reactions, leading to the formation of complex heterocyclic systems.

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization to form fused ring systems. For example, a derivative could be designed to undergo an intramolecular Diels-Alder reaction to construct polycyclic frameworks. nih.gov Another strategy involves the intramolecular cyclization of guanidine (B92328) derivatives, which has been used to synthesize 4-phenylquinazolines. researchgate.netnih.gov Radical cyclization is another powerful tool for forming lactams from suitable precursors. nih.gov

Intermolecular Cyclization: this compound can act as a building block in intermolecular cyclization reactions. For instance, it can react with other components in multi-component reactions to build complex molecules. nih.gov The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for synthesizing pyrazoles, and aldehydes can be incorporated into these structures. researchgate.netpharmdbm.com

Table 2: Examples of Cyclization Reactions

| Reaction Type | Reactants/Precursors | Product Type | Reference |

|---|---|---|---|

| Intramolecular Diels-Alder | Indole-phenylvinyl-N-alkynylated amines | Quino[4,3-b]carbazoles | nih.gov |

| Intramolecular Cyclization | Benzoyl arylguanidines | 4-Phenylquinazolines | researchgate.netnih.gov |

| Intermolecular Cyclization | 2-Aminoacetophenones and aldehydes | 2-Aryl-4-quinolones | researchgate.net |

Comparative Reactivity Analysis with Isomeric and Analogous Pyridine Carbaldehydes

The reactivity of this compound can be better understood by comparing it with its isomers and analogues. The position of the formyl group on the pyridine ring significantly impacts the molecule's electronic properties and reactivity.

The three basic isomers are pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. wikipedia.orgwikipedia.orgnih.gov The electron-withdrawing effect of the nitrogen atom is most pronounced at the 2- and 4-positions. Consequently, the carbonyl group in pyridine-2- and pyridine-4-carbaldehyde is more electrophilic and thus more reactive towards nucleophiles compared to pyridine-3-carbaldehyde. libretexts.org

The introduction of a phenyl group at the 4-position, as in this compound, introduces additional electronic and steric factors. The phenyl group can influence the reactivity of the aldehyde through resonance and inductive effects. Furthermore, the steric bulk of the phenyl group can hinder the approach of nucleophiles to the carbonyl carbon.

Aromatic aldehydes, in general, are less reactive in nucleophilic addition reactions than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring makes the carbonyl group less electrophilic. pressbooks.pub In the case of this compound, the combined deactivating effects of the pyridine nitrogen and the phenyl ring likely render the aldehyde less reactive than simpler pyridine carbaldehydes but still susceptible to a wide range of nucleophilic additions and condensation reactions.

Table 3: Comparison of Pyridine Carbaldehyde Isomers

| Compound | Position of Formyl Group | Key Reactivity Features |

|---|---|---|

| Pyridine-2-carbaldehyde wikipedia.org | 2 | Highly reactive towards nucleophiles; forms stable Schiff base ligands. wikipedia.orgrsc.org |

| Pyridine-3-carbaldehyde nih.gov | 3 | Less reactive towards nucleophiles compared to 2- and 4-isomers. |

| Pyridine-4-carbaldehyde wikipedia.org | 4 | Highly reactive towards nucleophiles; used in the synthesis of tetrapyridylporphyrin. wikipedia.org |

Coordination Chemistry and Ligand Design Incorporating 4 Phenylpyridine 3 Carbaldehyde

Ligand Functionality and Coordination Sites (Pyridine Nitrogen, Aldehyde Oxygen)

4-Phenylpyridine-3-carbaldehyde functions as a monodentate or bidentate ligand through its two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating to a wide array of metal ions. This is a classic and well-established coordination mode for pyridine-containing ligands. jocpr.com

Aldehyde Oxygen: The carbonyl oxygen of the aldehyde group also has lone pairs of electrons, allowing it to act as a second donor site. This enables the ligand to form a chelate ring with a metal center, a structural motif that often enhances the stability of the resulting complex.

The dual functionality allows this compound to bridge metal centers or to form stable chelates, influencing the geometry and reactivity of the final coordination compound.

Synthesis and Structural Elucidation of Metal Complexes

Metal complexes incorporating this compound can be synthesized directly or through the formation of more complex Schiff base ligands. The structures of these compounds are typically elucidated using a combination of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), elemental analysis, and single-crystal X-ray diffraction. jocpr.comuab.cat

Direct reaction of this compound with transition metal salts, such as those of copper(II) and palladium(II), yields coordination compounds where the ligand binds through its nitrogen and/or oxygen atoms. The synthesis is often a straightforward procedure involving the mixing of the ligand and the metal salt in a suitable solvent. The resulting complexes' properties are highly dependent on the metal ion, the metal-to-ligand ratio, and the reaction conditions. uab.cat

Table 1: Illustrative Synthesis of Transition Metal Complexes

| Metal Salt Precursor | Ligand | Typical Solvent | Outcome |

|---|---|---|---|

| Copper(II) Chloride | This compound | Ethanol (B145695)/Water | Formation of a Cu(II) complex, potentially with a 1:2 metal-to-ligand ratio. |

Structural analysis via FT-IR spectroscopy typically shows a shift in the vibrational frequencies of the C=N (pyridine) and C=O (aldehyde) bonds upon coordination to the metal center, confirming the involvement of these groups in bonding.

A significant application of this compound in ligand design is its use as a precursor for Schiff base ligands. researchgate.net The aldehyde group readily undergoes a condensation reaction with primary amines (R-NH₂) to form a Schiff base, characterized by an imine or azomethine (-C=N-) group. mdpi.com This reaction creates a new, larger multidentate ligand that can coordinate to metal ions. nih.gov

The synthesis process involves two main steps:

Schiff Base Formation: Equimolar amounts of this compound and a selected primary amine are reacted, often under reflux in a solvent like ethanol, to produce the Schiff base ligand. jocpr.com

Complexation: The newly formed Schiff base ligand is then introduced to a solution of a metal salt (e.g., Cu(II), Ni(II), Co(II)). jocpr.com The ligand typically coordinates through the pyridine nitrogen and the newly formed imine nitrogen, creating a stable five- or six-membered chelate ring. researchgate.net

These Schiff base complexes have been the subject of extensive study due to their diverse applications and interesting structural and electronic properties. researchgate.netnih.gov

Table 2: Examples of Schiff Base Metal Complexes from Pyridine Aldehydes

| Aldehyde Precursor | Amine Component | Metal Ion | Coordination Sites |

|---|---|---|---|

| Pyridine-4-carbaldehyde | 3-Aminopyridine | Cu(II), Ni(II), Co(II) | Pyridine Nitrogen, Imine Nitrogen jocpr.com |

| Pyridine-4-carbaldehyde | p-Anisidine | Not specified | Pyridine Nitrogen, Imine Nitrogen researchgate.net |

Catalytic Applications of this compound Coordination Compounds

The coordination compounds derived from this compound are of significant interest for their potential catalytic activities, particularly in oxidation and cross-coupling reactions. The ligand framework can stabilize the metal center in various oxidation states and influence the substrate's approach, which are key factors in catalysis.

Transition metal complexes, especially those involving copper, are well-known catalysts for a variety of oxidation reactions. Complexes derived from this compound and its Schiff bases are potential candidates for catalyzing aerobic oxidations. The ligand system can support the redox cycling of the metal center (e.g., Cu(I)/Cu(II)) that is often fundamental to the catalytic mechanism of activating molecular oxygen for the oxidation of organic substrates. While specific studies on this ligand are emerging, related Schiff base complexes have shown promise in this area. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The phenylpyridine scaffold is a privileged structure in this field, often used as an ancillary ligand or as a directing group in C-H activation reactions. acs.orgacs.org

Palladium complexes of ligands derived from this compound could serve as effective pre-catalysts for reactions such as the Suzuki-Miyaura or Heck couplings. chemicalbook.com The ligand's structure can provide thermal stability and modulate the electronic properties of the palladium center, thereby influencing catalytic activity and selectivity. acs.orgwhiterose.ac.uk The development of catalysts based on such ligands is an active area of research aimed at creating more efficient and robust catalytic systems. nih.govmdpi.com

Table 3: Potential Roles in Palladium-Catalyzed Cross-Coupling

| Reaction Type | Metal Catalyst | Role of Phenylpyridine Moiety | Potential Advantage |

|---|---|---|---|

| Suzuki-Miyaura | Palladium(II) | Stabilizing ligand for the Pd center. | Enhanced catalyst stability and turnover. acs.orgchemicalbook.com |

| Heck Reaction | Palladium(0)/Palladium(II) | Ancillary ligand influencing reactivity. | Control over reaction selectivity and efficiency. |

Potential in Carbon Dioxide Reduction Catalysis (from related ligand systems)

While direct catalytic studies focused exclusively on this compound for carbon dioxide (CO₂) reduction are not extensively documented, the structural motifs within this compound—specifically the substituted pyridine ring—are central to a vast body of research on molecular catalysts for this critical transformation. The performance of related ligand systems, particularly those incorporating pyridine and its derivatives, provides a strong basis for understanding the potential of this compound as a ligand in this context.

The electrochemical conversion of CO₂ is challenging due to the molecule's inherent stability. mdpi.com Molecular catalysts, typically metal complexes, are designed to lower the energy barrier for this reaction. The ligand plays a crucial role, influencing the electronic properties, stability, and reactivity of the metal's active site. Pyridine-based ligands are frequently employed due to their versatile coordination chemistry and their "redox non-innocent" character, meaning the ligand itself can participate in the electron transfer processes of the catalytic cycle. morressier.comunits.it

Research into related systems highlights several key principles:

The Role of the Metal Center: Pyridine and polypyridine ligands have been successfully coordinated with a variety of transition metals, including earth-abundant metals like cobalt (Co), manganese (Mn), and iron (Fe), as well as precious metals like rhenium (Re) and ruthenium (Ru), to create active CO₂ reduction catalysts. mdpi.com Cobalt complexes with polypyridine and aminopyridine ligands, for instance, have shown promising results for the selective reduction of CO₂ to carbon monoxide (CO). mdpi.comunits.it Similarly, rhenium complexes with diimine ligands are classic, well-studied platforms for this reaction. acs.orgacs.org

Mechanism of Catalysis: In many of these systems, the catalytic cycle begins with one or more one-electron reductions of the metal complex. mdpi.com This electron-rich, low-valent metal center then binds to a CO₂ molecule. Computational and experimental studies on cobalt-polypyridine systems suggest that the doubly reduced state of the complex is the active species that reacts with CO₂ to form a metallocarboxylate intermediate. mdpi.com Subsequent electron and proton transfer steps lead to the cleavage of a carbon-oxygen bond, releasing CO and regenerating the catalyst. mdpi.com

Influence of Ligand Electronics: The electronic properties of the pyridine ligand, which can be tuned by adding electron-donating or electron-withdrawing substituents, directly impact the catalyst's performance. units.itacs.org Substituents alter the electron density at the metal center, which in turn modifies the reduction potentials of the complex. acs.orgnih.gov This can lower the overpotential required for CO₂ reduction. mdpi.com In the case of this compound, the phenyl group at the 4-position and the electron-withdrawing carbaldehyde group at the 3-position would significantly modulate the electronic structure of the pyridine ring, thereby influencing the catalytic properties of its corresponding metal complexes. The introduction of different substituents on the pyridyl ring can influence the potential of the Co(II)/Co(I) couple and the nature of the reduction event itself. units.it

Structural and Steric Effects: Beyond electronics, the physical structure of the ligand is critical. The flexibility of the ligand framework can influence the coordination geometry and, consequently, the electronic structure and redox potentials of the metal center. acs.org The aldehyde functional group in this compound offers a valuable site for further synthetic modification. It can be used to construct more complex, multidentate ligands (e.g., through condensation reactions to form imines), which can enhance the stability and activity of the resulting catalyst.

The data from related pyridine-based catalytic systems underscores the potential of this compound as a valuable component in the design of new CO₂ reduction catalysts. Its defined electronic profile and the synthetic handle provided by the carbaldehyde group make it a promising candidate for incorporation into advanced catalyst architectures.

Data from Related Pyridine-Based CO₂ Reduction Catalyst Systems

| Catalyst / Complex | Metal Center | Key Ligand Features | Primary Product | Noteworthy Finding |

| [Co(qpy)(H₂O)₂]²⁺ | Cobalt | Quaterpyridine (polypyridine) | CO | Achieved a high Faradaic efficiency of 90% for CO production at a low overpotential of 140 mV. mdpi.com |

| [Re(CO)₃Cl(Hpy)] | Rhenium | 3-(2-pyridyl)-1,2,4-triazole | CO | Showed the highest catalytic activity among a series of related Re complexes, enhanced by a proton source. nih.gov |

| [Re(CO)₃Cl(Hph)] | Rhenium | 3-(pyridin-2-yl)-5-phenyl-l,2,4-triazole | CO | Displayed lower CO₂ reduction activity compared to the Hpy analogue, attributed to its less negative reduction potential. nih.gov |

| [Co(L-L)Br₂]Br | Cobalt | Bis(pyridylmonoimine) | CO | Active for CO₂ reduction, with activity and stability dramatically improved by the addition of a proton source like water. acs.orgrsc.org |

| [CoII(Y,XPyMetacn)(OTf)₂] | Cobalt | Substituted Pyridine-Triazacyclononane | CO | Catalytic activity is highly sensitive to electronic effects from substituents on the pyridine ring. units.it |

Spectroscopic Characterization and Structural Elucidation of 4 Phenylpyridine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Phenylpyridine-3-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its atomic framework.

Proton (¹H) NMR Spectral Assignment and Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenyl and pyridine (B92270) rings, as well as the aldehyde proton. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9-10 ppm, due to the deshielding effect of the carbonyl group.

The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. For a related compound, 4-phenylpyridine (B135609), the protons on the pyridine ring appear at specific chemical shifts. researchgate.net For instance, in 4-pyridinecarboxaldehyde (B46228), the aldehyde proton has a chemical shift of 10.11 ppm, while the pyridine protons are observed at 8.90 ppm and 7.72 ppm. chemicalbook.com

The protons of the phenyl group will also show characteristic signals in the aromatic region of the spectrum, typically between 7 and 8 ppm. The exact chemical shifts and multiplicities will depend on the substitution pattern and the electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.0 - 10.5 | Singlet |

| Pyridine-H | 7.5 - 9.0 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Assignment and Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of 190-200 ppm. The carbons of the pyridine and phenyl rings will have distinct chemical shifts in the aromatic region (approximately 120-160 ppm).

For the parent compound, 4-phenylpyridine, the carbon atoms of the pyridine ring show signals at specific positions. chemicalbook.com In related structures like 2-phenylpyridine, the carbon signals are well-documented, providing a basis for comparison. rsc.org The specific chemical shifts for this compound will be influenced by the electronic effects of the substituent groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 200 |

| Pyridine C | 120 - 160 |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine and phenyl rings will be observed in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. Studies on related 3-hydroxy-4-pyridinones have shown that Raman spectroscopy, in conjunction with theoretical calculations, is highly sensitive to structural details. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Aldehyde) | 1680 - 1715 | IR, Raman |

| C-H Stretch (Aldehyde) | 2720, 2820 | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption bands in the UV region due to π → π* transitions of the aromatic rings and the carbonyl group. The n → π* transition of the carbonyl group, which is typically weaker, may also be observed.

The absorption spectra of similar compounds, such as furo-pyridine derivatives, show characteristic bands between 250 and 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net For Ir(ppy)₃, a complex containing phenylpyridine ligands, absorption bands are observed in the deep-UV region. researchgate.netresearchgate.net The exact position and intensity of the absorption maxima (λ_max) for this compound will be influenced by the solvent polarity and the specific electronic structure of the molecule. unifi.it

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₉NO), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation patterns can provide structural information. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or a hydrogen atom. For aromatic systems, fragmentation of the rings can also occur. Analysis of related compounds like 4-pyridinecarboxaldehyde shows a prominent molecular ion peak. nih.gov

X-ray Crystallography for Solid-State Structural Determination (from related compounds)

While specific X-ray crystallographic data for this compound was not found, analysis of related structures provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of 4'-Phenyl-1',4'-dihydro-2,2':6',2"-terpyridine, an intermediate in the synthesis of phenylterpyridine, reveals details about the packing and intermolecular interactions in a related system. mdpi.com This compound crystallizes in a triclinic system, and its structure shows specific interatomic distances and angles within the dihydropyridine (B1217469) ring. mdpi.com Such data suggests that this compound would likely adopt a planar or near-planar conformation in the solid state, with potential for π-stacking interactions between the aromatic rings.

Applications in Medicinal Chemistry and Biological Sciences of 4 Phenylpyridine 3 Carbaldehyde Derivatives

Antimicrobial Activity

The quest for novel antimicrobial agents is a pressing global health challenge, and derivatives of 4-Phenylpyridine-3-carbaldehyde have shown considerable promise in this arena. These compounds have been investigated for their ability to combat various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain pyridine (B92270) derivatives have shown excellent antibacterial activity against strains such as S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov The introduction of specific substituents, such as nitro and dimethoxy groups, has been found to enhance antibacterial efficacy. nih.gov

Research has also highlighted the effectiveness of certain pyridinium (B92312) salts, with some exhibiting significant activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com For example, one pyridinium derivative displayed MIC values of 4 μg/mL against S. aureus. mdpi.com The length of the side chain on the pyridinium nitrogen has been shown to influence activity, with longer chains often leading to increased antibacterial potency. mdpi.com

Interactive Table: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivatives | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | nih.gov |

| Pyridinium Salts | S. aureus | 4 | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | S. aureus | 64 | nih.govmdpi.com |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been recognized for their antifungal properties. nih.govnih.gov Studies have shown that compounds bearing nitro and dimethoxy substituents are active against fungal strains like C. albicans and A. niger, with some exhibiting activity comparable to standard antifungal drugs. nih.gov Certain synthesized Mannich bases have also demonstrated high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. nih.gov

The antifungal potential of these derivatives underscores their broad-spectrum antimicrobial capabilities, making them attractive candidates for further development.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of this compound derivatives. nih.gov Research has indicated that the nature and position of substituents on the pyridine ring significantly influence the biological activity. nih.gov

Key findings from SAR studies include:

Substituent Effects: The presence of electron-withdrawing groups, such as nitro groups, and electron-donating groups, like dimethoxy groups, on the pyridine ring has been correlated with enhanced antimicrobial activity. nih.gov

Side Chain Length: In pyridinium salts, an increase in the length of the alkyl chain attached to the nitrogen atom often results in improved antibacterial activity. mdpi.com

Halogenation: The introduction of halogen atoms, such as chlorine, into the structure of some pyridine derivatives has been shown to yield potent antimicrobial agents. nih.gov

These SAR insights provide a rational basis for the design and synthesis of new derivatives with improved potency and a broader spectrum of activity.

Anticancer and Antiproliferative Activity

The pyridine scaffold is a key structural motif in many anticancer drugs, and derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell growth. nih.gov

Cytotoxicity Against Various Human Tumor Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human tumor cell lines. nih.govresearchgate.net For example, certain pyridine-3-carbaldehyde thiosemicarbazone derivatives have shown significant antiproliferative activity against different human tumor cell lines, with some compounds exhibiting higher cytotoxicity than the standard anticancer drug 5-fluorouracil (B62378) against specific cell lines. researchgate.net

The antiproliferative activity is often dependent on the specific chemical structure of the derivative and the type of cancer cell line being tested. nih.gov For instance, some pyrido[3,4-d]pyrimidine (B3350098) derivatives have displayed selective inhibitory effects against renal and breast cancer cell lines. nih.gov

Interactive Table: Cytotoxicity of Selected Pyridine Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyridine-3-carbaldehyde thiosemicarbazones | M14 (melanoma) | 3.36 - 21.35 | researchgate.net |

| 3,4-dihydropyridine-2(1H)-thione | A375 (melanoma) | 1.71 ± 0.58 | nih.gov |

| Pyrazolo-pyridine derivatives | HeLa (cervical cancer) | Varies | nih.gov |

Mechanisms of Action

The anticancer effects of this compound derivatives are mediated through various mechanisms of action, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Apoptosis Induction: Several derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is often confirmed through morphological changes and biochemical assays that detect markers of apoptosis. nih.gov For example, some pyrazole (B372694) derivatives of pyridine have been found to induce apoptosis in cervical and breast cancer cells, as evidenced by nuclear condensation and DNA fragmentation. nih.gov

Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase, often the G0/G1 or G2/M phase. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Research on pyrazolo-pyridine derivatives has demonstrated their ability to cause G0/G1 cell cycle arrest in treated cancer cells. nih.gov

The ability of these derivatives to trigger these cellular responses highlights their potential as effective anticancer agents.

Influence of Structural Modifications on Cytotoxicity

The cytotoxic properties of pyridine derivatives can be significantly influenced by structural modifications, particularly the position of the nitrogen atom within the pyridine ring and the nature of substituents. A study comparing the antitumor properties of E,E-3,5-bis(pyridinylmethylene)piperid-4-ones revealed that the placement of the pyridine nitrogen has a profound impact on activity. nih.gov

Phosphorylated compounds based on the E,E-3,5-bis(4-pyridinylmethylene)piperid-4-one framework demonstrated higher inhibitory properties against several human carcinoma cell lines, including Caov3 (ovarian), A549 (lung), and KB 3-1/KB 8-5 (epidermoid), when compared to their counterparts with 3-pyridine rings. nih.gov The introduction of a phosphorus-containing group at the piperidone nitrogen substantially increased the antitumor properties in the E,E-3,5-bis(3-pyridinylmethylene)piperid-4-ones series. nih.gov However, this effect was less pronounced in the already more active analogues bearing 4-pyridinyl rings. nih.gov Many of the tested compounds showed high potency against the multi-drug resistant cell line KB 8-5. nih.gov

Table 1: Influence of Pyridine Ring Isomerism on Cytotoxicity A summary of findings on how the nitrogen's position in the pyridine ring affects the anti-tumor activity of bis(pyridinylmethylene)piperid-4-ones.

| Structural Feature | Cytotoxic Activity | Target Cell Lines | Reference |

|---|---|---|---|

| 4-Pyridinyl Rings | Higher inhibitory properties | Caov3, A549, KB 3-1, KB 8-5 | nih.gov |

| 3-Pyridinyl Rings | Lower inhibitory properties | Caov3, A549, KB 3-1, KB 8-5 | nih.gov |

| Phosphorus Moiety (on 3-pyridinyl derivative) | Substantially increased antitumor properties | Not specified | nih.gov |

| Phosphorus Moiety (on 4-pyridinyl derivative) | Less pronounced increase in activity | Not specified | nih.gov |

Neuroprotective and Neurotropic Effects

The progressive loss of cholinergic neurons and a subsequent reduction in acetylcholine (B1216132) concentration in brain regions like the cortex and hippocampus are linked to memory and cognitive deficits in conditions such as Alzheimer's disease. nih.govresearchgate.netuniversiteitleiden.nl A primary therapeutic strategy involves the use of acetylcholinesterase (AChE) inhibitors to suppress the breakdown of acetylcholine and enhance cholinergic neurotransmission. researchgate.netresearchgate.net

Derivatives of 4-phenylpyridine (B135609) have shown significant potential as anticonvulsant agents. Studies on a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives identified compounds with potent activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.netnih.gov

One of the most promising compounds, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine (designated as 6c), exhibited exceptional anticonvulsant activity. nih.govresearchgate.net In the MES test, its median effective dose (ED₅₀) was 9.5 mg/kg, and in the scPTZ test, the ED₅₀ was 20.5 mg/kg. nih.govresearchgate.net This compound demonstrated a superior safety profile, with therapeutic index (PI) values of 48.0 (MES) and 22.2 (scPTZ), compared to the clinical drugs carbamazepine (B1668303) (PI of 6.4) and ethosuximide (B1671622) (PI of 3.2). nih.govresearchgate.net Further investigations into its mechanism suggest that compound 6c may exert its effects through the GABA system, as it showed significant interactions with the benzodiazepine-binding site on GABAA receptors in molecular docking studies. nih.gov Other heterocyclic systems incorporating a pyridine moiety, such as triazolopyrimidines and quinazolin-4(3H)-ones, have also been reported to exhibit anticonvulsant effects, often through modulation of the GABAA receptor. mdpi.comfrontiersin.org

Table 2: Anticonvulsant Activity of Lead Pyridine Derivatives A comparison of the efficacy and safety of a lead tetrahydrothieno[3,2-b]pyridine derivative against standard antiepileptic drugs.

| Compound | Test Model | ED₅₀ (mg/kg) | Therapeutic Index (PI) | Reference |

|---|---|---|---|---|

| Compound 6c | MES | 9.5 | 48.0 | nih.govresearchgate.net |

| Compound 6c | scPTZ | 20.5 | 22.2 | nih.govresearchgate.net |

| Carbamazepine | MES | Not specified | 6.4 | nih.govresearchgate.net |

| Ethosuximide | scPTZ | Not specified | 3.2 | nih.govresearchgate.net |

In conjunction with their anticonvulsant effects, certain 4-phenylpyridine derivatives have been identified as having sedative properties. researchgate.net Specifically, neurotropic studies found that some synthesized compounds were active as psychological sedatives. researchgate.net Notably, these derivatives were inactive as central myorelaxants at their anticonvulsant doses, distinguishing their activity profile from that of tranquilizers like diazepam. researchgate.net Other research into different pyridine-based heterocyclic systems, such as N-phenylpiperazinylhydroxyalkyl derivatives of pyridazines, has also identified compounds with hypnotic and sedative pharmacological activity. nih.gov

Other Reported Pharmacological Activities of Pyridine Carbaldehyde Derivatives (e.g., Anti-inflammatory, Antidiabetic, Anti-HIV)

The versatility of the pyridine scaffold has led to its exploration in a multitude of therapeutic areas beyond neuropharmacology.

Anti-inflammatory Activity : Pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The mechanism for this activity may be related to their iron-chelating properties, which could interfere with heme-dependent enzymes crucial to the inflammation pathway, such as cyclooxygenase and lipoxygenase. nih.gov One derivative, featuring a benzyl (B1604629) group substitution on the pyridine ring, showed particularly high potency. nih.gov Furthermore, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was developed, with one compound showing potent in vivo anti-inflammatory activity by acting as a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.org

Antidiabetic Activity : Pyridine and its derivatives have received considerable attention for their potential as antidiabetic agents. nih.govresearchgate.netjchemrev.com The search for new, effective treatments for diabetes mellitus has highlighted pyridine analogues as a promising class of therapeutic agents. nih.goveurekaselect.com Structural optimization has led to derivatives with enhanced effectiveness and selectivity. nih.govresearchgate.net A primary mechanism of action for these compounds is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates in the small intestine. jchemrev.comresearchgate.net By inhibiting these enzymes, the derivatives can help control the absorption of glucose. jchemrev.com

Anti-HIV Activity : Pyridine N-oxide derivatives represent a distinct class of anti-HIV compounds with multiple mechanisms of action. nih.govconsensus.app Some members of this class act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical component in HIV treatment. nih.govresearchgate.net Others function through a different mechanism, acting at a post-integrational stage in the HIV replication cycle, specifically at the level of viral gene expression. nih.gov Research has also focused on synthesizing other pyridine derivatives, such as flexible heteroatom-linked diarylpyridines, as potential inhibitors of HIV-1 reverse transcriptase. researchgate.net Additionally, derivatives of indole-3-carbaldehyde have been explored as dual inhibitors of HIV integrase and reverse transcriptase. indiandrugsonline.org

Mechanisms of Biological Action of this compound and its Derivatives

Neuroprotective and Neurotropic Mechanisms : The anticonvulsant and sedative effects are often linked to the modulation of the GABAergic system. researchgate.net Derivatives have been shown to interact with the benzodiazepine-binding site on GABAA receptors, enhancing inhibitory neurotransmission. nih.govfrontiersin.org The cognitive-enhancing properties are primarily attributed to the inhibition of acetylcholinesterase, particularly through interaction with the enzyme's peripheral anionic site, which increases the availability of acetylcholine in the synaptic cleft. researchgate.net

Cytotoxic Mechanisms : The antitumor activity of certain pyridine derivatives involves the inhibition of fundamental cellular processes. The proposed mode of action includes the inhibition of DNA and protein synthesis and potential cross-linking of DNA, ultimately leading to cell death. nih.gov

Anti-inflammatory Mechanisms : The anti-inflammatory actions are mediated through at least two distinct pathways. One involves the chelation of iron, which can disrupt the function of heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase. nih.gov Another, more direct mechanism is the dual inhibition of the COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins. rsc.org

Antidiabetic Mechanisms : The antidiabetic effects are largely achieved through the competitive inhibition of key digestive enzymes. By blocking α-glucosidase and α-amylase in the intestine, these derivatives prevent the breakdown and subsequent absorption of carbohydrates, thereby helping to manage blood glucose levels. jchemrev.comresearchgate.net

Anti-HIV Mechanisms : The antiviral activity against HIV is multifaceted. Some derivatives function as non-nucleoside inhibitors of HIV-1 reverse transcriptase, preventing the conversion of viral RNA into DNA. nih.gov Others disrupt the viral life cycle at a later stage, interfering with post-integrational events such as viral gene expression. nih.gov Certain compounds have also been developed to inhibit HIV integrase. indiandrugsonline.org

Interaction with Molecular Targets (e.g., Covalent Bonding with Nucleophilic Sites on Proteins/Enzymes)

The chemical structure of this compound derivatives provides a basis for their interaction with various biological macromolecules. The aldehyde functional group is an electrophilic center, making it susceptible to attack by nucleophiles commonly found in biological systems, such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues within proteins and enzymes. This can lead to the formation of a covalent Schiff base (imine), resulting in potentially irreversible inhibition of the target protein's function.

While direct evidence detailing the covalent bonding of this compound derivatives with specific protein targets is an area of ongoing research, the potent biological activities observed for its derivatives suggest strong and specific interactions. For instance, pyridine-3-carbaldehyde thiosemicarbazone derivatives have shown significant antiproliferative activity against various human tumor cell lines. researchgate.net This activity is indicative of a targeted interaction with cellular components crucial for cancer cell survival and proliferation. The thiosemicarbazone moiety, formed from the carbaldehyde, is a well-known metal chelator and can interact with various metalloenzymes or other biological targets.

Modulation of Cellular Pathways and Signal Transduction Processes

The interaction of this compound derivatives with molecular targets can trigger a cascade of events, leading to the modulation of critical cellular pathways and signal transduction processes. These effects are most prominently observed in the context of cancer and metabolic diseases.

Research has demonstrated that novel pyridine derivatives can exhibit significant antiproliferative and antidiabetic activities. tandfonline.com In one study, specific derivatives were evaluated for their in vitro anticancer effects against the HepG2 human liver cancer cell line and for their antidiabetic potential through α-amylase inhibition assays. tandfonline.com The results identified certain compounds as promising alternatives to existing therapeutic agents like doxorubicin (B1662922) for cancer and acarbose (B1664774) for diabetes. tandfonline.com The antiproliferative effects of pyridine thiosemicarbazone derivatives have been documented against human breast cancer cells (MCF-7), with some compounds showing higher potency than the established chemotherapy drug cisplatin. researchgate.net Such cytotoxic activity implies that these compounds interfere with essential pathways for cell growth and division.

Table 1: Research Findings on Biological Activities

| Compound Class | Biological Activity | Cell Line / Target | Research Finding |

|---|---|---|---|

| Pyridine Derivatives | Antidiabetic | α-amylase | Identified as a good alternative to acarbose. tandfonline.com |

| Pyridine Derivatives | Antiproliferative | HepG2 | Demonstrated viability as an alternative to doxorubicin. tandfonline.com |

| Pyridine thiosemicarbazone derivatives | Antiproliferative | MCF-7 | Possess higher antiproliferative activity compared to cisplatin. researchgate.net |

Utilization as a Synthetic Precursor for Biologically Active Heterocyclic Compounds

The this compound scaffold is a valuable building block in synthetic organic chemistry for constructing more complex, biologically active heterocyclic systems. The aldehyde group readily participates in a variety of chemical transformations, including condensation and cyclization reactions, which are fundamental in generating diverse molecular architectures. pipzine-chem.com

For example, the carbaldehyde can react with active methylene (B1212753) compounds in multicomponent reactions to form highly substituted pyridine rings. This strategy has been employed to synthesize a series of penta-substituted pyridine derivatives from a related pyrazole-4-carboxaldehyde. ekb.eg Similarly, novel thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamide scaffolds have been designed and synthesized. nih.gov These complex heterocyclic systems are built upon the foundational pyridine structure and have been evaluated for their potential as therapeutic agents. The synthesis often involves reacting the aldehyde with various hydrazine (B178648) derivatives to form hydrazones, which can be key intermediates for further elaboration. ekb.eg

The versatility of this compound and its analogs as precursors allows chemists to generate libraries of diverse compounds for biological screening, facilitating the discovery of new drug candidates. ekb.egnih.gov

Table 2: Examples of Synthesized Heterocyclic Derivatives

| Precursor Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Phenylpyridine carboxamide | 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core | Phenylpyridine carboxamide derivatives | nih.gov |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aryl hydrazine derivatives | Pyrazole-hydrazone derivatives | ekb.eg |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile, Thiol derivatives | Penta-substituted pyridine derivatives | ekb.eg |

| Pyridine-2-carbaldehyde derivative | Thiosemicarbazide | Pyridine-3-carbaldehyde thiosemicarbazone derivatives | researchgate.net |

Applications in Materials Science and Specialty Chemical Production

Role as an Intermediate in the Production of Specialty Chemicals

4-Phenylpyridine-3-carbaldehyde serves as a key building block or intermediate in the synthesis of specialized chemical compounds. Its structure is leveraged to create molecules with specific functionalities and properties. The reactivity of the aldehyde group allows for its conversion into other functional groups or for its use in condensation reactions to build larger molecular frameworks. For instance, derivatives of phenylpyridine are integral to the synthesis of advanced polymers. Aromatic polyimides and poly(arylene ether sulfone)s incorporating phenylpyridine units have been developed, showcasing the role of this moiety in creating high-performance materials. rsc.orgmdpi.com The synthesis of these polymers often involves multi-step reactions where a phenylpyridine-containing monomer, which can be derived from precursors like this compound, is polymerized. mdpi.com This positions the compound as a crucial intermediate for specialty chemicals designed for high-temperature applications and advanced electronics.

Synthesis of Materials with Tailored Properties

The incorporation of the 4-phenylpyridine (B135609) unit into polymer backbones is a strategic approach to designing materials with tailored properties. The rigid and aromatic nature of the phenylpyridine core contributes to high thermal stability and mechanical strength in the resulting polymers. mdpi.com Furthermore, the nitrogen atom in the pyridine (B92270) ring can be functionalized, for example, by quaternization, to introduce ionic groups into the material. This strategy has been successfully employed to create anion exchange membranes (AEMs) for applications in alkaline fuel cells. rsc.org In one study, poly(arylene ether sulfone)s containing 4-phenyl-pyridine units were synthesized and functionalized to produce AEMs with high hydroxide (B78521) conductivity (up to 83.35 mS cm⁻¹ at 80 °C) and good thermal stability. rsc.org This demonstrates how the specific structure of the phenylpyridine core can be used to control the ultimate properties of a material, such as ion transport, making it suitable for specialized energy applications.

Development of Liquid Crystalline Materials from Phenylpyridine Carbaldehyde Analogues

A significant application of phenylpyridine carbaldehyde analogues is in the synthesis of liquid crystals (LCs). The elongated and rigid shape of the phenylpyridine core is conducive to the formation of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. Schiff bases, formed by the reaction of aldehydes with primary amines, are a particularly well-studied class of liquid crystals due to their structural rigidity and the polarity of the resulting imine linkage. mdpi.com

Researchers have successfully synthesized novel series of Schiff base liquid crystals by reacting a 4-phenylpyridine carbaldehyde analogue, specifically 4-phenylpyridine-4'-carbaldehyde, with various p-alkyl aniline (B41778) derivatives. mdpi.comkaust.edu.saresearchgate.net The synthesis is typically a condensation reaction where the aldehyde group of the phenylpyridine derivative reacts with the amino group of the aniline in an ethanol (B145695) solvent, often with a few drops of an acid catalyst like glacial acetic acid. environmentaljournals.org The resulting Schiff base molecules possess a rigid core composed of the 4-phenylpyridine moiety linked to the aniline-derived phenyl ring via an azomethine (-CH=N-) group, with flexible alkyl chains at the terminus. mdpi.comresearchgate.net The length of these terminal alkyl chains is a critical design parameter that significantly influences the liquid crystalline properties of the final compound. mdpi.comkaust.edu.sa

The liquid crystalline properties of these phenylpyridine-based Schiff bases are typically investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). mdpi.commdpi.com Studies on a series of compounds derived from 4-phenylpyridine-4'-carbaldehyde and p-alkylanilines (with C8, C12, and C14 alkyl chains) revealed that all synthesized compounds exhibited enantiotropic dimorphic mesophase behavior. mdpi.comkaust.edu.sa This means they show two distinct liquid crystal phases upon both heating and cooling. mdpi.com

The observed mesophases were identified as a smectic A (SmA) phase and another, less ordered smectic phase (SmX1). mdpi.com The smectic A phase is characterized by molecules arranged in layers, with the long axes of the molecules oriented perpendicular to the layer planes. The presence of the 4-phenylpyridine moiety was found to enhance the thermal stability and broaden the temperature range of these smectic phases compared to analogous compounds based on a biphenyl (B1667301) core. mdpi.comkaust.edu.sa The length of the terminal alkyl chain also has a strong impact, with longer chains generally affecting the transition temperatures and stability of the mesophases. mdpi.com

The thermal transitions for a representative series of these liquid crystals are summarized in the table below.

| Compound | Alkyl Chain | Heating Cycle Transition Temperatures (°C) | Cooling Cycle Transition Temperatures (°C) | ||

|---|---|---|---|---|---|

| Cryst → SmX1 | SmX1 → SmA | Iso → SmA | SmA → SmX1 | ||

| Compound 1 | C8H17 | 145.2 | 197.5 | 224.1 | 193.1 |

| Compound 2 | C12H25 | 138.4 | 208.3 | 214.5 | 205.5 |

| Compound 3 | C14H29 | 135.5 | 210.4 | 211.2 | 208.1 |

Data derived from a study on Schiff base liquid crystals prepared from p-alkyl aniline derivatives and 4-phenylpyridine-4'-carbaldehyde. mdpi.com Transition abbreviations: Cryst = Crystalline, SmX1 = Smectic X1 Phase, SmA = Smectic A Phase, Iso = Isotropic Liquid.

Computational Chemistry and Theoretical Studies of 4 Phenylpyridine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are employed to model various aspects of 4-Phenylpyridine-3-carbaldehyde, from its preferred three-dimensional arrangement to its chemical reactivity. These calculations are foundational for understanding the molecule's behavior at a quantum mechanical level.

Before other properties can be accurately predicted, the most stable three-dimensional structure of this compound must be determined. This is achieved through geometry optimization, a computational process that systematically alters the molecule's geometry to find the arrangement with the lowest energy. For molecules with rotatable bonds, such as the one connecting the phenyl and pyridine (B92270) rings in this compound, this process is part of a broader conformational analysis.

The dihedral angle between the phenyl and pyridine rings is a critical parameter. The planarity or non-planarity of the molecule can significantly influence its electronic properties and potential for intermolecular interactions. In a related molecule, biphenyl (B1667301), the two phenyl rings are twisted by approximately 38° relative to each other in the gas phase. wikipedia.org This twist is a balance between stabilizing delocalization and destabilizing steric hindrance. A similar interplay of forces is expected to govern the preferred conformation of this compound. Theoretical studies on similar aromatic aldehydes often involve optimizing the molecular structure to find the most stable conformer, which serves as the basis for further calculations.

Table 1: Representative Optimized Geometric Parameters for Phenyl-Pyridine Systems (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.49 | - | - |

| C-N (pyridine) | 1.34 | - | - |

| C=O (aldehyde) | 1.21 | - | - |

| Phenyl-Pyridine | - | - | 35-45 |

| Pyridine-Aldehyde | - | - | 0-15 |

Note: This table provides illustrative data based on typical values for similar molecular fragments. Actual calculated values for this compound would require specific DFT calculations.

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Fukui indices are another powerful tool derived from DFT that helps to pinpoint the most reactive sites within a molecule. These indices quantify the change in electron density at a particular atomic site when an electron is added or removed, thus identifying the most probable locations for nucleophilic and electrophilic attack. For an aldehyde like this compound, the carbonyl carbon is generally expected to be a primary electrophilic site.

A LUMO map visually represents the LUMO, with different colors or contours indicating regions of high and low orbital density. For this compound, the LUMO is likely to be concentrated around the carbaldehyde group and the pyridine ring, highlighting these areas as susceptible to nucleophilic attack.

DFT calculations can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm the molecule's structure and understand its electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds in the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of hydrogen and carbon atoms. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. This allows for the prediction of the absorption maxima (λmax) and provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions.

Chemical reactions and spectroscopic measurements are often performed in a solvent. The surrounding solvent molecules can influence the properties of the solute. Polarizable Continuum Models (PCMs) are a common method to account for these solvent effects in computational studies. wikipedia.orgnih.govresearchgate.net

In a PCM, the solvent is modeled as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach simplifies the calculation while still capturing the electrostatic interactions between the solute and the solvent. wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium, which in turn creates a reaction field that affects the solute's properties. q-chem.com PCMs are available in many quantum chemistry software packages and can be used with DFT to calculate more accurate energies, optimized geometries, and spectroscopic parameters in solution. wikipedia.org It's important to note that PCMs primarily account for electrostatic effects and may be less accurate when non-electrostatic interactions, such as hydrogen bonding, are dominant. wikipedia.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule.

The MEP surface is typically color-coded to visualize regions of different electrostatic potential. uni-muenchen.de

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be in these electron-rich regions.

Blue regions represent positive electrostatic potential, indicating areas that are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic rings and the hydrogen of the aldehyde group are likely to be in these positive regions.

Green regions denote areas of neutral potential.

By analyzing the MEP surface, one can visually identify the molecule's nucleophilic and electrophilic centers, providing insights into its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net For instance, the negative potential around the carbonyl oxygen suggests its role as a hydrogen bond acceptor.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis

Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.org A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs can be used to characterize the nature of the chemical bond (e.g., covalent vs. closed-shell interactions). muni.cz

Non-Covalent Interaction (NCI) plot analysis is a visualization technique used to identify and characterize weak, non-covalent interactions within and between molecules. nih.govnih.gov NCI plots are based on the electron density and its reduced density gradient. They generate isosurfaces that highlight different types of interactions:

Green isosurfaces typically represent weak, attractive van der Waals interactions.

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Red isosurfaces signify repulsive steric clashes.

For this compound, NCI analysis could reveal intramolecular interactions, such as weak C-H···O or C-H···N contacts, that contribute to the stability of its preferred conformation. It is also a powerful tool for studying how this molecule might interact with other molecules, for example, in crystal packing or in a biological context. researchgate.netresearchgate.net

Reaction Pathway Simulations and Transition State Identification

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving this compound. Through reaction pathway simulations, researchers can map the potential energy surface of a reaction, identifying the most likely routes from reactants to products. These simulations are crucial for understanding the intricacies of a reaction, including the formation of intermediates and the identification of transition states, which are the highest energy points along the reaction coordinate.

A common approach for these simulations is the use of Density Functional Theory (DFT). For instance, in studies of related heterocyclic systems, DFT calculations have been employed to investigate reaction pathways. cuny.eduacs.org For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT calculations would be performed to model the geometric and electronic changes throughout the reaction. The process would involve optimizing the geometries of the reactant molecules, the potential transition state, and the final product.

The identification of a transition state is a critical step. It is characterized by being a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Computationally, this is verified by a frequency calculation, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu

For example, in the study of C-H activation in 2-phenylpyridine, a related molecule, DFT calculations were used to map out the reaction pathway. acs.org The calculations revealed the energy barriers for various steps, such as a carboxylate-assisted C-H activation with a calculated energy barrier of 11.1 kcal mol⁻¹. acs.org Similar methodologies could be applied to understand the reactivity of the aldehyde group in this compound or the reactivity of the pyridine and phenyl rings.

The table below illustrates a hypothetical reaction coordinate for a generic reaction of this compound, outlining the key points that would be identified through computational simulations.

| Reaction Coordinate Point | Description | Computational Identification Method |

| Reactants | The starting materials of the reaction. | Geometry optimization to find the minimum energy structure. |

| Intermediate | A metastable species formed during the reaction. | Geometry optimization to find a local minimum on the potential energy surface. |

| Transition State (TS) | The highest energy barrier between reactants and products. | Transition state search algorithms (e.g., QST2, QST3) followed by a frequency calculation to confirm a single imaginary frequency. |

| Products | The final molecules formed in the reaction. | Geometry optimization to find the minimum energy structure. |

Thermochemical Property Determination and Stability Assessments

The determination of thermochemical properties through computational methods provides valuable insights into the stability and energetics of this compound. These properties, including enthalpy of formation, Gibbs free energy of formation, and entropy, can be calculated using various theoretical models.

The calculated enthalpies of formation for the phenylpyridine isomers provide a baseline for understanding the energetic contributions of the phenyl and pyridine rings. acs.orgumsl.eduresearchgate.net The introduction of a carbaldehyde group at the 3-position of the pyridine ring in 4-phenylpyridine (B135609) would further influence its stability. Computational methods can precisely quantify this effect.

A stability assessment of this compound would involve calculating its absolute energy and comparing it to its isomers or related compounds. The most stable conformer of the molecule would be identified through a conformational analysis, where the potential energy is calculated as a function of the dihedral angle between the phenyl and pyridine rings, as well as the orientation of the carbaldehyde group.

The following table summarizes the experimental and theoretical thermochemical data for the parent phenylpyridine isomers, which serves as a foundation for understanding the stability of the 4-phenylpyridine core structure.